molecular formula C20H21N3O4 B14094249 N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14094249
M. Wt: 367.4 g/mol
InChI Key: XAFYHEKVCONJIV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: It may bind to receptors and modulate their activity.

    Signal transduction pathways: The compound may affect various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both 2,5-dimethoxyphenyl and 2-hydroxy-4,5-dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-11-7-14(18(24)8-12(11)2)15-10-17(23-22-15)20(25)21-16-9-13(26-3)5-6-19(16)27-4/h5-10,24H,1-4H3,(H,21,25)(H,22,23)

InChI Key

XAFYHEKVCONJIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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